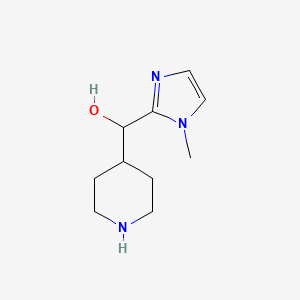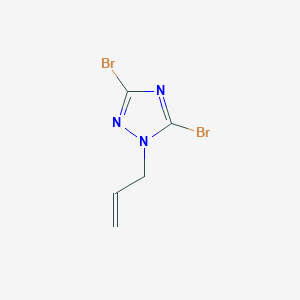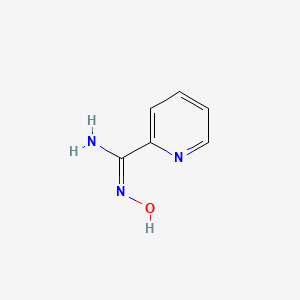
(1-メチル-1H-イミダゾール-2-イル)(ピペリジン-4-イル)メタノール
概要
説明
“(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol” is a chemical compound with the CAS Number: 912761-33-2 . It has a molecular weight of 195.26 . The IUPAC name for this compound is (1-methyl-1H-imidazol-2-yl) (4-piperidinyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O/c1-13-7-6-12-10 (13)9 (14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
科学的研究の応用
誘導体の合成
(1-メチル-1H-イミダゾール-2-イル)(ピペリジン-4-イル)メタノールは、さまざまな誘導体の合成のための前駆体として役立ちます。 これらの誘導体は、さらにカルボニル化合物に変換することができます。カルボニル化合物は、化学合成において幅広い用途があります .
抗菌作用と抗マイコバクテリア作用
イミダゾール誘導体は、顕著な抗菌作用を示します。 たとえば、いくつかの誘導体が合成され、結核菌に対する抗結核作用について評価された結果、有望な最小発育阻止濃度(MIC)値を示しました .
抗炎症作用と抗腫瘍作用
これらの化合物は、抗炎症作用と抗腫瘍作用の可能性も示しています。 イミダゾールの構造的な柔軟性により、さまざまな生物学的標的に結合できる化合物を生成することができ、これらの分野における治療上の利点を提供します .
抗糖尿病作用と抗アレルギー作用
研究によると、イミダゾール誘導体は、抗糖尿病作用と抗アレルギー作用を有することが示されており、これらの状態を治療するための新しい薬剤の開発に役立つ可能性があります .
解熱作用と抗ウイルス作用
この化合物の誘導体は、解熱(発熱抑制)作用と抗ウイルス作用を有することが知られており、発熱とウイルス感染の管理に役立つ可能性があります .
抗酸化作用と抗アメーバ作用
イミダゾール誘導体は、抗酸化物質として作用し、フリーラジカルによる細胞の損傷から保護するのに役立ちます。 さらに、抗アメーバ作用を示しており、アメーバ感染症の治療に役立つ可能性を示唆しています .
駆虫作用と抗真菌作用
これらの化合物は、駆虫(抗寄生虫)作用と抗真菌作用を有することが報告されており、寄生虫の蠕虫感染症と真菌性疾患の新しい治療法につながる可能性があります .
潰瘍形成作用
最後に、いくつかのイミダゾール誘導体は、潰瘍形成作用で知られています。これは、潰瘍を引き起こす能力を指します。 この特性は、新しい薬剤を開発する際に、安全性と副作用の最小限化を確保するために考慮することが重要です .
これらの各分野は、科学研究と潜在的な治療的用途のために独自の機会を提供します。イミダゾール誘導体の汎用性により、それらは医薬品化学における貴重な研究分野となっています。
Chemical Pharmaceutical Bulletin - Synthesis of (1-Methyl-1H-imidazol-2-yl) methanol Derivatives BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds
Safety and Hazards
作用機序
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the compound is a solid at room temperature and is stored in a refrigerator , suggesting that temperature and storage conditions may play a role in its stability.
生化学分析
Biochemical Properties
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and homeostasis.
Molecular Mechanism
At the molecular level, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . For example, it may inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular functions. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol in laboratory settings have been studied extensively. Over time, this compound exhibits stability under controlled conditions, but it may degrade when exposed to light or extreme pH levels . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol vary with dosage. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects. Its distribution is also influenced by factors such as lipid solubility and molecular size.
Subcellular Localization
The subcellular localization of (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its precise localization helps elucidate its role in cellular processes.
特性
IUPAC Name |
(1-methylimidazol-2-yl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLIKMTFQKDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-33-2 | |
| Record name | (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)






![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)





